molecular formula C13H19NO2S B2816684 N-cyclohexyl-2-methoxybenzenesulfinamide CAS No. 300397-78-8

N-cyclohexyl-2-methoxybenzenesulfinamide

Cat. No. B2816684
CAS RN: 300397-78-8
M. Wt: 253.36
InChI Key: GTQYPSODWLXDOU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxybenzenesulfinamide, commonly known as CYCLOPS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This sulfinamide compound has been extensively studied for its unique properties, and researchers have discovered that it can be synthesized through various methods.

Scientific Research Applications

CYCLOPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, CYCLOPS has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, CYCLOPS has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CYCLOPS has been shown to have insecticidal properties and can be used as a pesticide.

Mechanism Of Action

The mechanism of action of CYCLOPS is not yet fully understood. However, it is believed that CYCLOPS works by inhibiting the activity of certain enzymes and receptors in the body. For example, CYCLOPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CYCLOPS has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that plays a key role in learning and memory.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have several biochemical and physiological effects. In animal studies, CYCLOPS has been shown to reduce pain, inflammation, and seizures. CYCLOPS has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CYCLOPS has been shown to have insecticidal properties and can be used as a pesticide.

Advantages And Limitations For Lab Experiments

One of the advantages of using CYCLOPS in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. CYCLOPS also has a long shelf life and can be stored for extended periods of time. However, one of the limitations of using CYCLOPS in lab experiments is that it can be toxic to cells at high concentrations. Therefore, researchers must be careful when using CYCLOPS in cell culture experiments.

Future Directions

There are several future directions for research on CYCLOPS. One area of research is to further investigate the mechanism of action of CYCLOPS. By understanding how CYCLOPS works at the molecular level, researchers can develop more effective treatments for various diseases. Another area of research is to investigate the potential applications of CYCLOPS in agriculture. By developing more effective pesticides, researchers can help to reduce the use of harmful chemicals in agriculture. Finally, researchers can also investigate the potential applications of CYCLOPS in other fields, such as materials science and engineering. By exploring the unique properties of CYCLOPS, researchers can develop new materials with novel properties and applications.
Conclusion:
In conclusion, CYCLOPS is a sulfinamide compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CYCLOPS can be synthesized through various methods and has been extensively studied for its unique properties. CYCLOPS has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in medicinal chemistry, neuroprotective effects in neuroscience, and insecticidal properties in agriculture. Although the mechanism of action of CYCLOPS is not yet fully understood, researchers have discovered that it can modulate the activity of certain enzymes and receptors in the body. There are several future directions for research on CYCLOPS, including investigating its mechanism of action, potential applications in agriculture, and potential applications in other fields such as materials science and engineering.

Synthesis Methods

CYCLOPS can be synthesized through various methods, including the reaction of cyclohexylamine with 2-methoxybenzenesulfinyl chloride, the reaction of cyclohexylamine with 2-methoxybenzenesulfonyl chloride followed by reduction with sodium borohydride, and the reaction of cyclohexylamine with 2-methoxybenzenesulfonyl azide followed by reduction with triphenylphosphine. The most commonly used method for synthesizing CYCLOPS is through the reaction of cyclohexylamine with 2-methoxybenzenesulfinyl chloride.

properties

IUPAC Name

N-cyclohexyl-2-methoxybenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-16-12-9-5-6-10-13(12)17(15)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQYPSODWLXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methoxybenzenesulfinamide

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